
11Cl-PF3OUdS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Chloroeicosafluoro-3-oxaundecane-1-sulfonic acid, commonly known as 11Cl-PF3OUdS, is a per- and polyfluoroalkyl substance (PFAS). It is a highly fluorinated compound with unique lipophobic and hydrophobic properties, making it useful in various industrial applications. This compound is a component of F-53B, an industrial product primarily used in China as an alternative to perfluorooctane sulfonate (PFOS) in the chrome plating industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11Cl-PF3OUdS involves the chlorination of eicosafluoro-3-oxaundecane-1-sulfonic acid. The reaction typically requires a chlorinating agent, such as chlorine gas or a chlorinating reagent, under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified and formulated for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
11Cl-PF3OUdS undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfonic acid derivatives, while substitution reactions can yield various functionalized derivatives of this compound .
Applications De Recherche Scientifique
11Cl-PF3OUdS has several scientific research applications, including:
Environmental Analysis: It is used as a standard in the analysis of PFAS in environmental samples, such as water and soil, to monitor contamination levels.
Toxicology Studies: Researchers study the toxicological effects of this compound to understand its impact on human health and the environment.
Industrial Applications: The compound is used as a mist suppressant in the chrome plating industry, providing an alternative to PFOS.
Analytical Chemistry: It is used in the development and validation of analytical methods for detecting and quantifying PFAS in various matrices.
Mécanisme D'action
The mechanism of action of 11Cl-PF3OUdS involves its interaction with biological molecules and pathways. The compound’s highly fluorinated structure allows it to resist degradation and persist in the environment. It can bind to proteins and other biomolecules, potentially disrupting normal biological functions. The exact molecular targets and pathways involved in its effects are still under investigation .
Comparaison Avec Des Composés Similaires
11Cl-PF3OUdS is similar to other PFAS compounds, such as:
9-Chloroeicosafluoro-3-oxanonane-1-sulfonic acid (9Cl-PF3ONS): Another component of F-53B, used as an alternative to PFOS.
Perfluorooctanoic acid (PFOA): A widely studied PFAS with similar environmental persistence and bioaccumulation properties.
Perfluorooctane sulfonate (PFOS): A legacy PFAS compound that this compound is designed to replace in industrial applications.
The uniqueness of this compound lies in its specific structural features, such as the presence of a chlorine atom and its application as a PFOS alternative in the chrome plating industry .
Propriétés
Numéro CAS |
763051-92-9 |
|---|---|
Formule moléculaire |
C10HClF20O4S |
Poids moléculaire |
632.60 g/mol |
Nom IUPAC |
2-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctoxy)-1,1,2,2-tetrafluoroethanesulfonic acid |
InChI |
InChI=1S/C10HClF20O4S/c11-7(24,25)5(20,21)3(16,17)1(12,13)2(14,15)4(18,19)6(22,23)8(26,27)35-9(28,29)10(30,31)36(32,33)34/h(H,32,33,34) |
Clé InChI |
SZVGIJOITCPDPM-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(C(C(C(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)
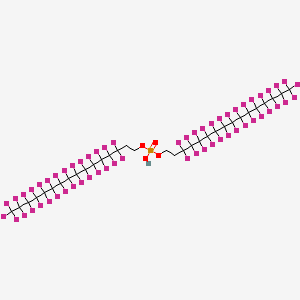


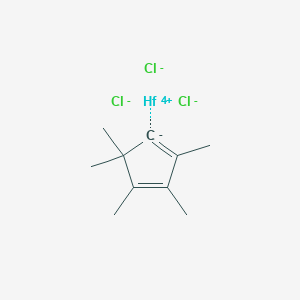
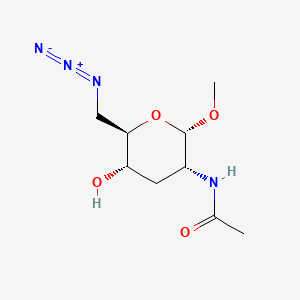
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde](/img/structure/B13406889.png)

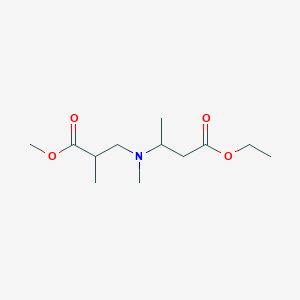
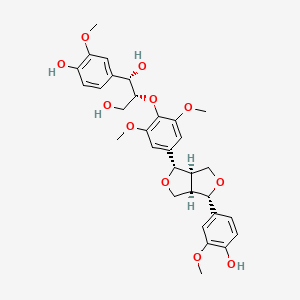
![disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium](/img/structure/B13406909.png)
![2-Perfluorooctyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13406911.png)
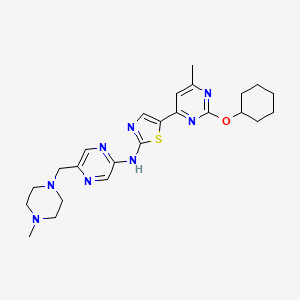
![Methyl 2-[[1-[[1-(2-tert-butylperoxypropan-2-ylamino)-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]benzoate](/img/structure/B13406945.png)
